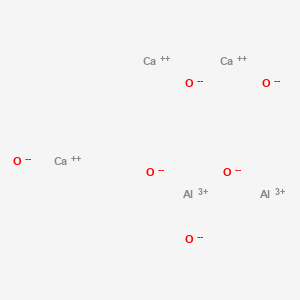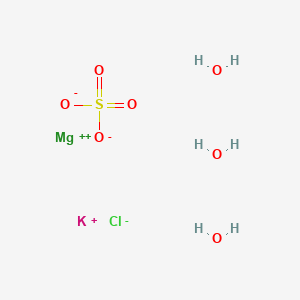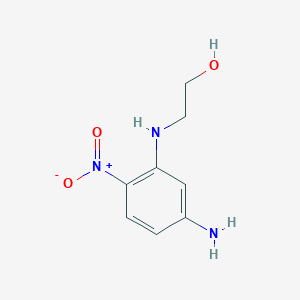
2-((5-Amino-2-nitrophenyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Amino-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of an amino group, a nitro group, and an ethanol moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-2-nitrophenyl)amino)ethanol typically involves the nitration of a suitable aromatic precursor followed by reduction and subsequent functionalization. One common method involves the nitration of 3-fluorophenyl acetic acid with nitro-sulfuric acid, followed by reduction with a borane-tetrahydrofuran complex and ammonolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. For example, the use of supported reagents and scavengers can simplify the purification process and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Amino-2-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields this compound, while oxidation can produce nitroso derivatives .
Aplicaciones Científicas De Investigación
2-((5-Amino-2-nitrophenyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s functional groups make it useful in biochemical assays and as a probe for studying enzyme activity.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-((5-Amino-2-nitrophenyl)amino)ethanol involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing various biological pathways. For example, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2′-chloro-5-nitrobenzophenone: This compound shares similar functional groups but differs in its overall structure and properties.
2-[(4-Nitrophenyl)amino]ethanol: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
2-((5-Amino-2-nitrophenyl)amino)ethanol is unique due to its specific combination of functional groups and their arrangement on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H11N3O3 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(5-amino-2-nitroanilino)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4,9H2 |
Clave InChI |
IJCVQZXEBJWLBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
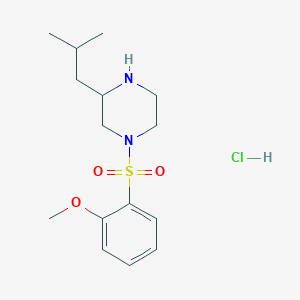
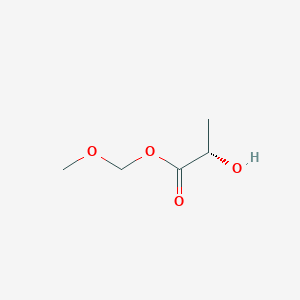


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
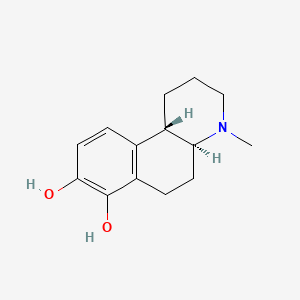

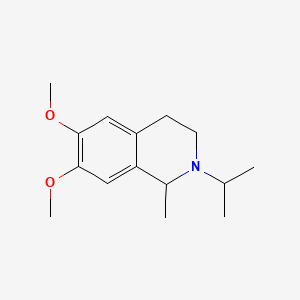
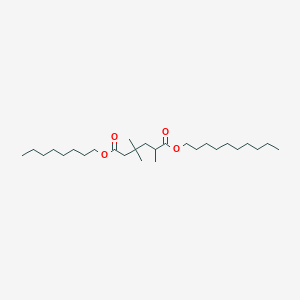
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

